7-bromo-6-chloro-1H-indole
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Overview
Description
7-bromo-6-chloro-1H-indole is a biochemical reagent . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .
Molecular Structure Analysis
The molecular structure of 7-bromo-6-chloro-1H-indole consists of a benzene ring fused with a pyrrole ring, with bromine and chlorine substituents . The InChI code for this compound is 1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H .Physical And Chemical Properties Analysis
7-bromo-6-chloro-1H-indole has a molecular weight of 230.49 . It is recommended to be stored at room temperature .Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Applications
Indole derivatives, both natural and synthetic, show various biologically vital properties, including antimicrobial activity . They can be used in the development of new antimicrobial agents .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad application makes them a valuable tool in the field of medicine .
Antiviral Activity
Indole derivatives possess antiviral activity . For example, certain derivatives have been reported as antiviral agents with inhibitory activity against influenza A .
Anti-inflammatory and Analgesic Activities
Certain indole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Antioxidant Properties
Indole derivatives also possess antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Safety and Hazards
Future Directions
Indole and its derivatives have been found to have promising bioactivity with therapeutic potential to treat human diseases . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This opens up possibilities for the development of new therapeutic agents using 7-bromo-6-chloro-1H-indole and similar compounds.
properties
IUPAC Name |
7-bromo-6-chloro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVOKDPARKTUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427439-04-0 |
Source
|
Record name | 7-bromo-6-chloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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